molecular formula C5H12ClNO B3024107 (1R,2S)-2-Aminocyclopentanol hydrochloride CAS No. 31889-37-9

(1R,2S)-2-Aminocyclopentanol hydrochloride

Cat. No. B3024107
CAS RN: 31889-37-9
M. Wt: 137.61 g/mol
InChI Key: ZFSXKSSWYSZPGQ-UYXJWNHNSA-N
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Description

“(1R,2S)-2-Aminocyclopentanol hydrochloride” is a chiral intermediate often used to prepare chiral compounds with pharmacological activity . It is widely used in the field of medicine for the synthesis of skin anti-infective agents, antiviral drugs, and anti-tumor drugs . It has a molecular formula of C5H12ClNO and a molecular weight of 137.61 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentane ring with an amino group and a hydroxyl group attached . The stereochemistry is specified as (1R,2S), indicating the configuration of the chiral centers in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a solid with a molecular weight of 137.61 .

Scientific Research Applications

Synthesis of Aminocyclopentanols as Sugar Mimics

A study by Bøjstrup and Lundt (2005) discusses the synthesis of aminocyclopentanols, including compounds structurally similar to (1R,2S)-2-aminocyclopentanol hydrochloride. These compounds, designed as mimics for intermediates in the hydrolysis of α-D-galactosides, were synthesized using a cis-fused cyclopentane lactone as a chiral building block and tested for activity against various glycosidases (Bøjstrup & Lundt, 2005).

Stereochemistry in Pharmacological Compounds

Nesterkina et al. (2017) conducted research on a compound with a similar structure, focusing on its synthesis and characterization via various analytical methods, including FTIR and NMR. This study illustrates the importance of stereochemistry in designing pharmacologically active compounds (Nesterkina et al., 2017).

Inhibition of Enzymatic Synthesis

Coulter et al. (1974) explored the inhibitory properties of various amino acids, including 1-aminocyclopentane-1-carboxylic acid (a compound with similarities to this compound), on the enzymatic synthesis of S-adenosyl-L-methionine. The study highlights the specificity and potency of certain cyclopentane derivatives in enzyme inhibition, providing insights into their potential therapeutic applications (Coulter et al., 1974).

Synthesis and Antiviral Evaluation

Rosenquist et al. (1994) conducted a study on the synthesis of enantiomerically pure carbocyclic nucleosides, using compounds structurally related to this compound. These nucleosides were evaluated for their potential as inhibitors of the human immunodeficiency virus (HIV), demonstrating the application of such compounds in antiviral research (Rosenquist et al., 1994).

Biocatalytic Synthesis for Pharmaceutical Applications

Zhu et al. (2018) explored the biocatalytic synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate for hepatitis C virus (HCV) NS3/4A protease inhibitors, highlighting the use of biocatalysis in pharmaceutical synthesis. This research underscores the importance of specific stereochemistry in drug development (Zhu et al., 2018).

Safety and Hazards

“(1R,2S)-2-Aminocyclopentanol hydrochloride” is relatively toxic . It’s important to avoid inhaling the powder or solution and avoid contact with skin and eyes . Personal protective equipment, such as goggles, gloves, and masks, should be worn when handling this compound .

properties

IUPAC Name

(1R,2S)-2-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXKSSWYSZPGQ-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929759
Record name 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137254-03-6, 31889-37-9
Record name Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137254-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-cyclopentanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1R,2S)-2-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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